molecular formula C18H16FNO3S2 B2602886 3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide CAS No. 2034237-47-1

3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2602886
CAS No.: 2034237-47-1
M. Wt: 377.45
InChI Key: XWZYKUQRHSWTNF-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the fluoro, hydroxy, and thiophene groups through various substitution and coupling reactions. Common reagents used in these steps include fluorinating agents, hydroxylating agents, and thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The fluoro group can be reduced to a hydrogen atom.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone derivative, while substitution of the methoxy group could produce a variety of functionalized benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its functional groups.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide: Lacks the additional thiophene group.

    N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide: Lacks the fluoro group.

    3-fluoro-N-(2-hydroxyethyl)-4-methoxybenzamide: Lacks both thiophene groups.

Uniqueness

The presence of both thiophene groups and the fluoro substituent in 3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide makes it unique compared to similar compounds. These functional groups can impart distinct chemical reactivity and biological activity, making this compound a valuable subject of study.

Properties

IUPAC Name

3-fluoro-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S2/c1-23-15-5-4-12(9-14(15)19)17(21)20-11-18(22,13-6-8-24-10-13)16-3-2-7-25-16/h2-10,22H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZYKUQRHSWTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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